Prothionamide

Beschreibung

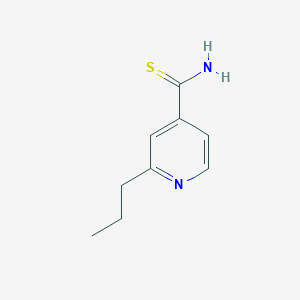

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDIULHPQTYCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045940 | |

| Record name | Prothionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14222-60-7 | |

| Record name | Prothionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14222-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protionamide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protionamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protionamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prothionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76YOO33643 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prothionamide Activation by EthA: A Technical Guide to Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide (PTH) is a critical second-line anti-tubercular drug, particularly in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. The primary activating enzyme is EthA, a flavin-dependent monooxygenase. Understanding the kinetics of this activation process is paramount for optimizing drug efficacy, overcoming resistance, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the enzyme kinetics of prothionamide activation by EthA, including detailed experimental protocols and a summary of key quantitative data.

The Activation Pathway of Prothionamide

Prothionamide itself is inactive. Upon entering the mycobacterial cell, it is oxidized by the EthA enzyme in an NADPH-dependent reaction. This initial oxidation is believed to form a reactive intermediate, which then reacts with NAD+ to form a covalent prothionamide-NAD adduct (PTH-NAD).[1][2] This PTH-NAD adduct is the ultimate active form of the drug. It acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[1] The inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.

Quantitative Data: Enzyme Kinetics and Inhibition

Direct in vitro kinetic analysis of EthA with prothionamide has proven challenging due to the enzyme's low catalytic activity and tendency to oligomerize when purified.[3] However, data from its close structural analog, ethionamide (ETH), and studies on the inhibitory activity of the PTH-NAD adduct provide valuable insights.

| Parameter | Value | Substrate/Inhibitor | Enzyme | Organism | Notes | Reference |

| kcat (Turnover Number) | 0.00045 s⁻¹ | Ethionamide | EthA | Mycobacterium tuberculosis | This value for ethionamide is often used as an estimate for prothionamide due to structural similarity. | [3] |

| Ki (Inhibition Constant) | 11 ± 6 nM | PTH-NAD Adduct | InhA | Mycobacterium leprae | Demonstrates the potent inhibition of the InhA enzyme by the activated form of prothionamide. | |

| Overall Ki (INH-NAD Adduct) | 0.75 ± 0.08 nM | Isoniazid-NAD Adduct | InhA | Mycobacterium tuberculosis | For comparison, highlighting the tight binding of a similar NAD adduct to the target enzyme. | [4][5] |

Experimental Protocols

Recombinant Expression and Purification of EthA and InhA

Objective: To produce purified EthA and InhA enzymes for use in kinetic and inhibition assays.

Methodology:

-

Gene Cloning: The ethA and inhA genes from Mycobacterium tuberculosis are cloned into suitable E. coli expression vectors (e.g., pET series vectors with a His-tag for affinity purification).

-

Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction:

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

-

Protein Characterization: Confirm the purity and identity of the purified proteins by SDS-PAGE and Western blotting. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Cell-Based Assay for Prothionamide Activation and InhA Inhibition

Objective: To determine the inhibitory effect of activated prothionamide on InhA within a cellular context, mimicking the in vivo activation process.

Methodology:

-

Co-expression of EthA and InhA:

-

Construct a plasmid for the co-expression of both M. tuberculosis EthA and InhA in E. coli.

-

Transform the co-expression plasmid into an appropriate E. coli strain.

-

-

Cell Culture and Treatment:

-

Grow the co-expressing E. coli strain in a suitable medium.

-

Induce the expression of EthA and InhA.

-

Treat the culture with varying concentrations of prothionamide.

-

-

Preparation of Cell Lysate:

-

After a defined incubation period, harvest the cells by centrifugation.

-

Lyse the cells to release the intracellular contents, including InhA that has been exposed to the in-situ activated prothionamide.

-

-

InhA Activity Assay:

-

Measure the residual activity of InhA in the cell lysates. This is typically done spectrophotometrically by monitoring the oxidation of NADH at 340 nm in the presence of a suitable InhA substrate, such as 2-trans-dodecenoyl-CoA.

-

The reaction mixture should contain the cell lysate, NADH, and the substrate in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

The decrease in absorbance at 340 nm over time is proportional to the InhA activity.

-

-

Data Analysis:

-

Calculate the percentage of InhA inhibition for each prothionamide concentration.

-

Plot the percentage of inhibition against the prothionamide concentration to determine the IC50 value.

-

In Vitro Determination of EthA Kinetic Parameters (Adapted for Prothionamide)

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of EthA with prothionamide.

Methodology:

Note: Due to the low in vitro activity of purified EthA, this assay may require optimization and sensitive detection methods.

-

Reaction Setup:

-

Prepare a reaction mixture containing a fixed concentration of purified EthA enzyme, a saturating concentration of NADPH, and varying concentrations of prothionamide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

-

Monitoring the Reaction:

-

The reaction can be monitored by following the consumption of prothionamide or the formation of a product over time using High-Performance Liquid Chromatography (HPLC).

-

At different time points, aliquots of the reaction mixture are taken and the reaction is quenched (e.g., by adding a strong acid or organic solvent).

-

The samples are then analyzed by HPLC to quantify the amount of remaining prothionamide.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each prothionamide concentration.

-

Plot the initial velocity against the prothionamide concentration.

-

Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

-

Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to estimate Km and Vmax.

-

Conclusion

The activation of prothionamide by the EthA enzyme is a complex process that is fundamental to its anti-tubercular activity. While direct kinetic characterization of this interaction remains a challenge, a combination of studies on analogous compounds and innovative cell-based assays has provided significant insights into the mechanism and efficiency of this crucial bioactivation step. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the kinetics of prothionamide activation, paving the way for the development of more effective treatments for tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. neb.com [neb.com]

- 4. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Prothionamide-InhA Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interactions between the anti-tubercular pro-drug prothionamide, upon its activation, and its molecular target, the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). This document outlines the mechanism of action, summarizes key quantitative binding data, presents detailed experimental protocols for studying this interaction, and provides visual representations of the critical pathways and experimental workflows.

Mechanism of Action

Prothionamide (PTH) is a second-line anti-tuberculosis drug that requires bioactivation to exert its therapeutic effect.[1] It is a prodrug that is converted to its active form within the mycobacterial cell.[2][3] This activation is carried out by the flavin monooxygenase enzyme, EthA.[2][3] The activation process involves the oxidation of the thioamide sulfur of prothionamide.

The activated form of prothionamide then covalently binds with the nicotinamide adenine dinucleotide (NAD+) cofactor to form a prothionamide-NAD adduct (PTH-NAD).[4] This PTH-NAD adduct is the active inhibitor that targets InhA.[4] InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][5]

The PTH-NAD adduct acts as a slow, tight-binding inhibitor of InhA.[4] By binding to InhA, the adduct blocks the enzyme's normal function, which is the reduction of long-chain enoyl-ACP substrates. This inhibition of InhA disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.[2] Resistance to prothionamide can arise from mutations in the ethA gene, preventing the activation of the prodrug, or in the inhA gene, which can alter the drug's binding site.[6][7]

Quantitative Binding Data

The following table summarizes the key quantitative data for the binding of the activated prothionamide (as the PTH-NAD adduct) and related thioamides to InhA. The data for the ethionamide-NAD (ETH-NAD) adduct is included as it is structurally and functionally very similar to the PTH-NAD adduct, with studies indicating they have comparable inhibitory potency.[4]

| Inhibitor | Target Enzyme | Binding Parameter | Value | Assay Conditions | Reference |

| PTH-NAD Adduct | M. tuberculosis InhA | Ki | Nanomolar | The purified PTH-NAD adduct showed nanomolar Ki against M. tuberculosis InhA. Specific numerical value from the primary literature is pending, but potency is stated to be equivalent to the ETH-NAD adduct. | [4] |

| ETH-NAD Adduct | M. tuberculosis InhA | Ki | 7 ± 5 nM | The purified ETH-NAD adduct demonstrated potent inhibition of native InhA in vitro. The assay monitored the oxidation of NADH at 340 nm. Reactions were initiated by adding the substrate dodecenoyl-CoA to a mixture containing InhA and the inhibitor. | [8] |

| ETH-NAD Adduct | M. leprae InhA | Ki | Nanomolar | The purified ETH-NAD adduct showed nanomolar Kis against M. leprae InhA. | [4] |

Structural Basis of Inhibition

The molecular details of the prothionamide-InhA interaction have been elucidated through X-ray crystallography. The crystal structure of the Mycobacterium tuberculosis InhA in complex with the PTH-NAD adduct has been solved and is available in the Protein Data Bank (PDB).

| PDB ID | Description | Resolution | Organism | Reference |

| 2NTJ | Mycobacterium tuberculosis InhA bound with PTH-NAD adduct. | 2.50 Å | Mycobacterium tuberculosis |

The structural data from PDB entry 2NTJ reveals that the PTH-NAD adduct binds in the active site of InhA, physically blocking the binding of the enoyl-ACP substrate. The prothionamide moiety of the adduct is positioned in the substrate-binding pocket, forming key interactions with the surrounding amino acid residues. This structural information is invaluable for the rational design of new and more potent InhA inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of prothionamide-InhA binding.

InhA Enzymatic Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against InhA by monitoring the oxidation of NADH.

Materials:

-

Purified recombinant M. tuberculosis InhA enzyme

-

Prothionamide (for in situ activation studies) or pre-formed PTH-NAD adduct

-

EthA enzyme (for in situ activation)

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

-

Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the PTH-NAD adduct or prothionamide in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of NADH and DD-CoA in the assay buffer.

-

Dilute the purified InhA and EthA (if applicable) to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, perform serial dilutions of the test inhibitor (PTH-NAD adduct or prothionamide) in the assay buffer. Ensure the final solvent concentration is consistent across all wells (typically ≤1% DMSO).

-

Include control wells:

-

No inhibitor control (enzyme, substrates, and solvent)

-

No enzyme control (substrates and inhibitor)

-

No substrate control (enzyme and inhibitor)

-

-

-

In Situ Activation (if using prothionamide):

-

To the wells containing prothionamide, add EthA enzyme and incubate for a predetermined time to allow for the activation and formation of the PTH-NAD adduct.

-

-

Enzymatic Reaction:

-

Add NADH to each well to a final concentration of 100-250 µM.

-

Add the InhA enzyme to each well to a final concentration of 10-100 nM.

-

Initiate the reaction by adding the substrate, DD-CoA, to each well to a final concentration of 25-50 µM.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay at varying concentrations of both the substrate (DD-CoA) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

-

X-ray Crystallography of the InhA-PTH-NAD Complex

The following provides a general overview of the steps involved in determining the crystal structure of the InhA-PTH-NAD complex, based on the information available for PDB entry 2NTJ.

1. Protein Expression and Purification:

-

The inhA gene from M. tuberculosis is cloned into an appropriate expression vector (e.g., pET vector series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

The protein is overexpressed by induction (e.g., with IPTG) and the cells are harvested.

-

The cells are lysed, and the soluble InhA protein is purified using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography.

2. Formation of the InhA-PTH-NAD Complex:

-

The purified, concentrated InhA protein is incubated with a molar excess of the pre-formed PTH-NAD adduct.

3. Crystallization:

-

The InhA-PTH-NAD complex is subjected to crystallization screening using various techniques, such as hanging-drop or sitting-drop vapor diffusion.

-

For PDB entry 2NTJ, the specific crystallization conditions would have been determined through screening. This typically involves mixing the protein-ligand complex solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts.

4. Data Collection and Structure Determination:

-

The obtained crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known structure of InhA as a search model.

-

The model is refined, and the PTH-NAD adduct is built into the electron density map.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Prothionamide activation and its inhibitory effect on the InhA pathway.

Caption: Experimental workflow for the InhA enzymatic inhibition assay.

References

- 1. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e16.html [home.ccr.cancer.gov]

- 7. Discovery of cofactor-specific, bactericidal Mycobacterium tuberculosis InhA inhibitors using DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Synthesis of Prothionamide Derivatives and Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prothionamide, a second-line anti-tuberculosis drug, plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a thioamide drug, it is closely related to ethionamide and functions as a prodrug, requiring activation within Mycobacterium tuberculosis. This guide provides an in-depth overview of the synthesis of prothionamide derivatives and analogues, focusing on methodologies, experimental protocols, and the underlying mechanism of action.

Core Concepts: The Thioamide Moiety and Mechanism of Action

Prothionamide, chemically 2-propyl-4-pyridinecarbothioamide, and its parent drug ethionamide, are vital in combating tuberculosis.[1] Their efficacy lies in their ability to disrupt the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] This action is not direct; prothionamide is a prodrug that undergoes bio-activation by the mycobacterial enzyme EthA, a flavin monooxygenase.[2][3][4] This activation leads to the formation of a covalent adduct with nicotinamide adenine dinucleotide (NAD), which then potently inhibits the enoyl-acyl carrier protein reductase InhA.[2][5] The inhibition of InhA disrupts mycolic acid biosynthesis, ultimately compromising the integrity of the bacterial cell wall and leading to a bacteriostatic or bactericidal effect.[2]

Synthesis of Prothionamide and its Analogues

The synthesis of prothionamide and its derivatives often involves the introduction of a thioamide functional group. Several general methods for thioamide synthesis are applicable and can be adapted for prothionamide analogues.

General Synthetic Strategies for Thioamides

-

Thionation of Amides: The most common method involves the conversion of an amide to a thioamide using a thionating agent. Phosphorus pentasulfide (P₂S₅) and Lawesson's reagent are the most frequently used reagents for this transformation.[6]

-

Willgerodt-Kindler Reaction: This reaction allows for the synthesis of arylalkyl thioamides from an arylalkyl ketone, elemental sulfur, and an amine.[7]

-

From Nitriles: Nitriles can be converted to thioamides through their reaction with hydrogen sulfide.[6]

-

Multi-component Reactions: Recent methodologies include three-component reactions of aldehydes, amines, and elemental sulfur, offering an efficient and direct route to thioamides.[8]

Synthesis of Prothionamide

A common route for the synthesis of prothionamide starts from 4-cyanopyridine, which undergoes alkylation to introduce the propyl group at the 2-position, forming 2-propyl-4-cyanopyridine. This intermediate is then subjected to thionation to yield prothionamide.

Featured Syntheses of Prothionamide Derivatives

The development of novel prothionamide derivatives is a key strategy to overcome drug resistance and improve therapeutic outcomes. Below are examples of synthetic approaches to different classes of prothionamide analogues.

Coumarinyl-Thiazole Derivatives of Prothionamide

A series of prothionamide-based coumarinyl-thiazole derivatives have been synthesized and evaluated for their antitubercular activity.[9] The synthesis involves the reaction of prothionamide with various coumarin intermediates.

Experimental Protocol: Synthesis of 3-(2-(2-Propylpyridin-4-yl)thiazol-4-yl)-2H-chromen-2-one Derivatives [9]

-

Preparation of Coumarin Intermediates (3a-3e): (Detailed synthesis of these specific intermediates is not provided in the source, but would typically involve standard methods for coumarin synthesis).

-

Reaction of Prothionamide with Coumarin Intermediates: Equimolar amounts of the respective coumarin intermediate and prothionamide are refluxed in absolute ethanol for 2 hours.

-

Isolation: The solid precipitate that forms during reflux is filtered without cooling to yield the target compound.

Table 1: Antitubercular Activity of Prothionamide-Coumarinyl-Thiazole Derivatives against M. tuberculosis H37Rv [9]

| Compound | R | MIC (μg/mL) |

| 4f | H | 3.125 |

| 4g | 6-Cl | 3.125 |

| 4h | 6-Br | 1.562 |

| 4i | 6,8-diBr | 1.562 |

| 4j | 8-OCH₃ | 1.562 |

| Prothionamide (PTH) | - | 6.25 |

| Isoniazid (INH) | - | 3.125 |

| Pyrazinamide (PYZ) | - | 3.125 |

MIC: Minimum Inhibitory Concentration

Synthesis of Prothionamide Process-Related Impurities

The synthesis and characterization of process-related impurities are crucial for drug quality control. A study has detailed the synthesis of several prothionamide impurities.

Experimental Protocol: Thionation of 3-propyl-4-cyanopyridine (4c)

-

To a solution of 3-propyl-4-cyanopyridine (10 g, 68 mmol) in a suitable solvent, add sodium sulfide (Na₂S, 18 g, 75 mmol) and elemental sulfur (0.66 g, 20 mmol).

-

The reaction mixture is stirred under appropriate conditions (temperature and time not specified in the abstract).

-

Work-up and purification steps (e.g., extraction, crystallization) are performed to isolate the product.

Table 2: Yields and Characterization of Synthesized Prothionamide Impurities

| Compound | Name | Yield (%) | Melting Point (°C) |

| 4c | 3-propylpyridine-4-carbothioamide | 48.7 | 142-144 |

| 7 | Prothionamide sulfoxide | 74 | 112-115 |

Visualizing the Core Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Caption: General synthetic routes to thioamide derivatives.

Caption: Signaling pathway of Prothionamide activation and action.

Conclusion

The synthesis of prothionamide derivatives and analogues remains a critical area of research in the quest for more effective treatments for tuberculosis. By understanding the core synthetic methodologies and the mechanism of action, researchers can design and develop novel compounds with improved efficacy, better pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms. The data and protocols presented herein serve as a foundational guide for professionals in the field of drug discovery and development.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What is the mechanism of Prothionamide? [synapse.patsnap.com]

- 3. What is Prothionamide used for? [synapse.patsnap.com]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioamide - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethionamide and Prothionamide Based Coumarinyl-Thiazole Derivatives: Synthesis, Antitubercular Activity, Toxicity Investigations and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Prothionamide: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Principles Guiding the Antitubercular Activity of Prothionamide and Its Analogs

Prothionamide, a second-line antitubercular agent, plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a structural analog of ethionamide and isoniazid, its mechanism of action and the relationship between its chemical structure and biological activity are of significant interest to researchers and drug developers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of prothionamide, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.

Core Structure and Mechanism of Action

Prothionamide, chemically known as 2-propylpyridine-4-carbothioamide, is a prodrug that requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1] The core structure consists of a pyridine ring substituted with a propyl group at the 2-position and a carbothioamide group at the 4-position.

The primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2] This process is initiated by the activation of prothionamide by the mycobacterial enzyme EthA, a flavin monooxygenase.[1][3] The activated form of the drug then forms a covalent adduct with nicotinamide adenine dinucleotide (NAD+), which in turn inhibits the enoyl-acyl carrier protein reductase, InhA.[4] Disruption of the InhA enzyme function halts the elongation of fatty acids, leading to the depletion of mycolic acids and ultimately compromising the integrity of the bacterial cell wall.[1][2]

Quantitative Structure-Activity Relationship (SAR) Data

The exploration of prothionamide's SAR has been a subject of interest to enhance its potency, reduce toxicity, and overcome resistance. The following tables summarize the available quantitative data from various studies on prothionamide analogs.

Table 1: SAR of Prothionamide-Coumarinyl-Thiazole Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of prothionamide and ethionamide-based coumarinyl-thiazole derivatives against Mycobacterium tuberculosis H37Rv. The study highlights the significant improvement in antitubercular activity upon modification of the core thioamide structure.[5]

| Compound ID | Parent Thioamide | R Group on Coumarin | MIC (μg/mL)[5] |

| Prothionamide (PTH) | - | - | 6.25 |

| Ethionamide (ETH) | - | - | 6.25 |

| Isoniazid (INH) | - | - | 3.125 |

| Pyrazinamide (PYZ) | - | - | 3.125 |

| 4a | ETH | H | 3.125 |

| 4b | ETH | 6-CH3 | 3.125 |

| 4c | ETH | 6-Cl | 1.562 |

| 4d | ETH | 6-Br | 1.562 |

| 4e | ETH | 8-OCH3 | 1.562 |

| 4f | PTH | H | 3.125 |

| 4g | PTH | 6-CH3 | 3.125 |

| 4h | PTH | 6-Cl | 1.562 |

| 4i | PTH | 6-Br | 1.562 |

| 4j | PTH | 8-OCH3 | 1.562 |

Table 2: Antitubercular Activity of 2,6-Disubstituted Pyridine Thiosemicarbazone Derivatives

This table showcases the MIC values of various pyridine thiosemicarbazone derivatives against both a standard and a resistant strain of M. tuberculosis. This data provides insights into modifications of the pyridine ring and their effect on overcoming drug resistance.[6]

| Compound ID | R1 | R2 | MIC (μg/mL) vs. H37Rv[6] | MIC (μg/mL) vs. Resistant Strain[6] |

| Isoniazid (INH) | - | - | 0.125 | 8 |

| 4 | Morpholine | 2-Phenoxy | 16 | 4 |

| 5 | Pyrrolidine | Pyrrolidine | 2 | 1 |

| 6 | Morpholine | Pyrrolidine | 8 | 2 |

| 7 | Piperidine | Pyrrolidine | 2 | 0.5 |

| 8 | Morpholine | 2-Phenoxy | 16 | 4 |

| 9 | Pyrrolidine | 2-Phenoxy | 8 | 2 |

Experimental Protocols

The determination of the antimycobacterial activity of prothionamide and its analogs is primarily conducted using the Microplate Alamar Blue Assay (MABA).

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[7][8]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

-

Test compounds (dissolved in DMSO)

-

Alamar Blue reagent

-

Sterile 96-well flat-bottom plates

-

Sterile distilled water

-

Incubator at 37°C

Procedure:

-

Preparation of Bacterial Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to achieve a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.[8]

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compounds in DMSO. Perform serial two-fold dilutions in a 96-well plate to achieve the desired concentration range.

-

Assay Setup:

-

Add 100 µL of sterile Middlebrook 7H9 broth to all experimental wells of a 96-well plate.

-

Transfer 100 µL of the appropriate drug dilutions to the corresponding wells.

-

Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

-

Include "no drug" control wells (inoculum only) and "no bacteria" control wells (broth only).

-

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.[8]

-

Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.[8]

-

Final Reading: Re-incubate the plates at 37°C for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[7]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of prothionamide's structure-activity relationship.

Prothionamide Bioactivation and Mechanism of Action

Experimental Workflow for Prothionamide SAR Studies

Conclusion

The structure-activity relationship of prothionamide is a complex but critical area of research in the fight against tuberculosis. The core 2-propylpyridine-4-carbothioamide scaffold is essential for its activity, with modifications at various positions leading to significant changes in potency and spectrum of activity. The data presented in this guide highlights the potential for developing novel prothionamide analogs with improved therapeutic profiles. A thorough understanding of its mechanism of action, coupled with systematic SAR studies and robust experimental protocols, will continue to drive the discovery of more effective treatments for MDR-TB.

References

- 1. Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Derivatives of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. excelra.com [excelra.com]

Early Investigations into the Anti-Tuberculosis Activity of Prothionamide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide (PTH) is a thioamide antibiotic that has played a significant role in the treatment of tuberculosis, particularly in cases of multidrug-resistant tuberculosis (MDR-TB). Developed in the 1960s as an analogue of ethionamide (ETH), the primary motivation for its synthesis was to create a compound with a similar efficacy profile but improved tolerability. Early research focused on establishing its in vitro activity against Mycobacterium tuberculosis, evaluating its efficacy in animal models, and assessing its performance in clinical settings. This technical guide provides an in-depth review of these foundational studies, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action

Early and subsequent studies have elucidated that prothionamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The activation and inhibitory pathway, which it shares with ethionamide and isoniazid, is a critical target in anti-tuberculosis drug development.

The primary mechanism of action involves the following key steps:

-

Uptake and Activation: Prothionamide is taken up by Mycobacterium tuberculosis. Inside the bacterium, it is activated by the enzyme EthA, a monooxygenase. This activation step is crucial for the drug's activity.[1]

-

Inhibition of Mycolic Acid Synthesis: The activated form of prothionamide inhibits the enzyme InhA, which is an enoyl-acyl carrier protein reductase.[2][3] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids.

-

Cell Wall Disruption: Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust, waxy barrier. By inhibiting their synthesis, prothionamide disrupts the integrity of the cell wall, leading to bacterial cell death.[1]

Early In Vitro Studies

The initial evaluation of any new antimicrobial agent involves determining its intrinsic activity against the target pathogen in a controlled laboratory setting. For prothionamide, these early in vitro studies were crucial in establishing its potential as an anti-tuberculosis drug.

Quantitative Data

The minimum inhibitory concentration (MIC) is a key metric determined in these studies, representing the lowest concentration of a drug that prevents visible growth of a microorganism.

| Study | M. tuberculosis Strain | MIC (µg/mL) |

| Matsuo, Y., et al. (1981) - Test 1 | H37Rv | 0.156 |

| Matsuo, Y., et al. (1981) - Test 2 | H37Rv | 0.312 |

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination (Matsuo, Y., et al., 1981):

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

-

Culture Medium: The specific culture medium used in these early tests was likely a standard mycobacterial growth medium such as Middlebrook 7H9 or 7H10 broth, or Löwenstein-Jensen medium for solid culture.

-

Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv was prepared to ensure consistent bacterial density across all tests.

-

Drug Concentrations: Prothionamide was serially diluted to create a range of concentrations to be tested.

-

Incubation: The cultures were incubated at 37°C for a period of 14 to 21 days.

-

Endpoint Determination: The MIC was determined as the lowest concentration of prothionamide that completely inhibited the visible growth of the mycobacteria.

Early In Vivo Studies

Following the promising in vitro results, the next critical step was to evaluate the efficacy of prothionamide in animal models of tuberculosis. These studies provided insights into the drug's activity in a complex biological system, its pharmacokinetic properties, and its potential for therapeutic use. Early research often utilized mouse models of tuberculosis.

Experimental Protocols

Mouse Model of Tuberculosis (General Protocol from the era):

-

Animal Model: Typically, strains of mice such as Swiss albino or specific inbred strains were used.

-

Infection: Mice were infected intravenously or via aerosol with a virulent strain of Mycobacterium tuberculosis, such as H37Rv, to establish a systemic or pulmonary infection, respectively.

-

Treatment Regimen: Treatment with prothionamide would commence at a specified time point post-infection. The drug was typically administered orally, mixed with the feed, or via gavage. Dosages were varied to determine the effective therapeutic range.

-

Efficacy Assessment: The primary endpoint for efficacy was the reduction in the number of viable mycobacteria in the lungs and/or spleen of treated mice compared to untreated controls. This was determined by sacrificing the animals at different time points, homogenizing the organs, and plating serial dilutions of the homogenates on a suitable culture medium to count the colony-forming units (CFU). Survival of the infected mice was another key indicator of drug efficacy.

Early Clinical Studies

The ultimate test of a new anti-tuberculosis agent is its performance in human patients. Early clinical trials with prothionamide were designed to assess its efficacy, determine the optimal dosage, and, importantly, to compare its tolerability with that of ethionamide.

Quantitative Data from Comparative Clinical Trials

| Study | Daily Dosage (Prothionamide) | Daily Dosage (Ethionamide) | Key Efficacy Finding | Key Tolerability Finding |

| Chambatte et al. (1965) | 1 g | 1 g | Efficacy was not explicitly different. | 62% of patients reported "very good" tolerability with Prothionamide, compared to 24% with Ethionamide. |

| British Tuberculosis Association (1968) | 750 mg | 750 mg | Sputum conversion rates were comparable between the two groups. | Gastric intolerance was more frequent in the Ethionamide group (50%) than in the Prothionamide group (32%), though not statistically significant. |

| Japanese Study (1968) | 500 mg | 500 mg | Sputum conversion rates were similar (96% for Prothionamide vs. 98% for Ethionamide). | The rate of adverse events was statistically higher in the Ethionamide group (75% vs. 60%). |

| Verbist et al. (1970) | 1 g (in two daily doses) | 1 g (in two daily doses) | Efficacy was comparable. | Prothionamide was better tolerated overall, but was associated with more frequent liver toxicity (increased serum transaminases). |

Conclusion

The early studies on prothionamide successfully established its role as a valuable second-line anti-tuberculosis agent. In vitro investigations confirmed its potent activity against Mycobacterium tuberculosis, while subsequent in vivo and clinical studies demonstrated its efficacy in treating the disease. A recurring theme in the early clinical evaluations was its improved gastrointestinal tolerability compared to ethionamide, which was a significant clinical advantage. These foundational studies paved the way for the inclusion of prothionamide in treatment regimens for multidrug-resistant tuberculosis, where it remains an important therapeutic option. The understanding of its mechanism of action as a prodrug activated by EthA to inhibit mycolic acid synthesis has also been fundamental in the ongoing research into new anti-tuberculosis therapies and in understanding mechanisms of drug resistance.

References

Prothionamide Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic pathway of prothionamide, a critical second-line antitubercular drug. Prothionamide is essential in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] This document details its activation, mechanism of action, regulation, and includes relevant quantitative data and experimental protocols.

Introduction to Prothionamide

Prothionamide (PTH) is a thioamide antibiotic, structurally similar to ethionamide (ETH) and isoniazid (INH).[3][4] It functions as a prodrug, meaning it is inactive upon administration and requires bioactivation within the Mycobacterium tuberculosis (Mtb) cell to exert its therapeutic effect.[5][6] Its primary role is in combination therapies for MDR-TB, where resistance to first-line drugs like isoniazid and rifampicin has developed.[1][7]

The Metabolic Activation Pathway

The transformation of prothionamide from an inert prodrug to a potent inhibitor is a multi-step process initiated by a specific mycobacterial enzyme.

Activation Steps:

-

Enzymatic Oxidation: Prothionamide is activated by the flavin-containing monooxygenase EthA, encoded by the ethA gene.[5][8] This enzyme catalyzes the S-oxidation of the thioamide group, converting prothionamide into reactive intermediates, including prothionamide-S-oxide.[5][9]

-

Formation of NAD Adduct: The reactive metabolites generated by EthA subsequently react with the nicotinamide adenine dinucleotide (NAD+) cofactor.[3][9] This reaction forms a covalent prothionamide-NAD (PTH-NAD) adduct.[2][3]

-

Target Inhibition: The PTH-NAD adduct is the ultimate active form of the drug. It specifically targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[3][5][10] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[1][5]

-

Cell Wall Disruption: Mycolic acids are unique, long-chain fatty acids that form the core of the mycobacterial cell wall, providing a robust and impermeable barrier.[5][10] By inhibiting InhA, the PTH-NAD adduct blocks mycolic acid synthesis, which compromises the structural integrity of the cell wall, leading to bacterial cell death.[1][5]

Caption: Prothionamide activation and mechanism of action pathway.

Genetic Regulation of Activation

The efficacy of prothionamide is tightly controlled by the expression level of its activating enzyme, EthA. This expression is negatively regulated by a transcriptional repressor known as EthR.

-

EthR Repressor: The ethR gene, located adjacent to ethA, encodes the EthR protein, a member of the TetR/CamR family of repressors.[4][8]

-

Transcriptional Control: EthR binds to the intergenic promoter region between ethA and ethR, effectively blocking the transcription of ethA.[8][11] Overexpression of EthR leads to reduced EthA levels and consequently, resistance to prothionamide.[4] Conversely, mutations that inactivate EthR result in hypersensitivity to the drug.[4][11] This regulatory mechanism is a key area of interest for developing booster drugs that could inhibit EthR, thereby increasing EthA expression and enhancing prothionamide's potency.[12]

Caption: Transcriptional regulation of the ethA gene by the EthR repressor.

Quantitative Data

This table summarizes key pharmacokinetic data from a study involving patients with multidrug-resistant tuberculosis.[13]

| Parameter | Mean Value (± SD) | Unit | Description |

| Tmax | 3.6 | h | Time to reach maximum plasma concentration. |

| t1/2 | 2.7 | h | Elimination half-life. |

| AUC(0-12h) | 11.0 (± 3.7) | µg·h/mL | Area under the plasma concentration-time curve from 0 to 12 hours. |

Data sourced from a study on South Korean patients with MDR-TB.[13][14]

This table shows the minimal inhibitory concentration (MIC) of prothionamide and its primary metabolite against M. tuberculosis H37Rv.

| Compound | Minimal Inhibitory Concentration (MIC) | Unit |

| Prothionamide (PTH) | 0.156 - 0.312 | µg/mL |

| Prothionamide-S-Oxide (PTHSO) | 0.078 | µg/mL |

Data indicates that the S-oxide metabolite is at least as active, if not more so, than the parent drug in vitro.[15]

Experimental Protocols

Objective: To quantify the concentration of prothionamide in plasma samples over time to determine key pharmacokinetic parameters.

Methodology: High-Performance Liquid Chromatography (HPLC) [13]

-

Sample Collection: Collect blood samples from patients at specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-administration of a steady-state dose of prothionamide.[13][14]

-

Plasma Separation: Centrifuge blood samples to separate plasma. Store plasma at -70°C until analysis.[13]

-

Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on plasma samples to isolate the drug from plasma proteins.

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm i.d.).[13]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer).

-

Flow Rate: Maintain a constant flow rate, for example, 1.0 mL/min.[13]

-

Detection: Use a UV detector set to the absorbance maximum of prothionamide (e.g., 291 nm).[13]

-

Temperature: Maintain the column at a constant temperature (e.g., 27°C).[13]

-

-

Quantification: Create a standard curve using known concentrations of prothionamide. Calculate the concentration in patient samples by comparing their peak areas to the standard curve. The coefficient of determination (r²) for the calibration curve should be >0.99.[13]

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate parameters such as Tmax, Cmax, t1/2, and AUC from the plasma concentration-time data.[13]

Caption: Workflow for pharmacokinetic analysis of prothionamide.

Objective: To determine the minimum concentration of prothionamide required to inhibit the visible growth of M. tuberculosis.

Methodology: Broth Microdilution [15]

-

Strain Preparation: Culture M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.

-

Drug Dilution: Prepare a series of two-fold serial dilutions of prothionamide in a 96-well microtiter plate using the culture medium as the diluent.

-

Inoculation: Adjust the bacterial culture to a standardized turbidity (e.g., McFarland standard 0.5) and inoculate each well of the microtiter plate with the bacterial suspension. Include a drug-free well as a positive control for growth.

-

Incubation: Seal the plates and incubate at 37°C for a specified period (e.g., 8 to 14 days).[15]

-

MIC Reading: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. This can be assessed visually or using a colorimetric indicator like resazurin.

Mechanisms of Resistance

Resistance to prothionamide primarily arises from mutations that prevent its effective activation or alter its target.

-

ethA Mutations: The most common resistance mechanism involves mutations in the ethA gene, leading to a non-functional or less efficient EthA enzyme, which prevents the activation of the prodrug.[2]

-

inhA Mutations: Mutations in the inhA gene or its promoter region can lead to resistance.[2] Promoter mutations may cause overexpression of the InhA enzyme, requiring higher concentrations of the active drug for inhibition.[2]

-

ethR Mutations: While less common, mutations in ethR can sometimes lead to increased repression of ethA, contributing to resistance.[8]

-

Other Genes: Mutations in genes like mshA, involved in mycothiol biosynthesis, have also been associated with resistance, though their exact role is still under investigation.[2][16]

Conclusion

Prothionamide remains a cornerstone of MDR-TB treatment. Its activity is dependent on a complex metabolic activation pathway that is genetically regulated and susceptible to resistance-conferring mutations. A thorough understanding of this pathway, from the kinetics of its activating enzyme to the regulatory control exerted by EthR, is crucial for optimizing its clinical use, overcoming resistance, and developing novel therapeutic strategies, such as EthR inhibitors, to boost its efficacy.

References

- 1. Prothionamide - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 2. Molecular Characterization of Prothionamide-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. What is the mechanism of Prothionamide? [synapse.patsnap.com]

- 6. What is Prothionamide used for? [synapse.patsnap.com]

- 7. Detection of novel mutations associated with independent resistance and cross-resistance to isoniazid and prothionamide in Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EthR, a repressor of the TetR/CamR family implicated in ethionamide resistance in mycobacteria, octamerizes cooperatively on its operator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 11. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ila.ilsl.br [ila.ilsl.br]

- 16. journals.asm.org [journals.asm.org]

In Vitro Evaluation of Prothionamide MIC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide is a second-line thioamide antibiotic crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, it requires activation within Mycobacterium tuberculosis to exert its bacteriostatic or bactericidal effects. Accurate determination of its Minimum Inhibitory Concentration (MIC) is paramount for effective treatment strategies, surveillance of drug resistance, and the development of new anti-tubercular agents. This technical guide provides an in-depth overview of the methodologies for the in vitro evaluation of Prothionamide MIC, targeted at researchers, scientists, and drug development professionals.

Prothionamide, structurally similar to ethionamide, is activated by the bacterial enzyme EthA, a flavin monooxygenase.[1] This activation leads to the formation of an active metabolite that inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid synthesis.[1] Disruption of mycolic acid synthesis weakens the bacterial cell wall, rendering the bacterium susceptible.[1] Resistance to Prothionamide can emerge through mutations in the ethA or inhA genes.[1]

Experimental Protocols for Prothionamide MIC Determination

The in vitro evaluation of Prothionamide MIC can be performed using several methods. The choice of method may depend on the laboratory's resources, throughput requirements, and specific research questions. Below are detailed protocols for commonly employed techniques.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is considered a reference method by organizations like EUCAST for many bacteria.[2][3][4][5][6]

a) Media and Reagents:

-

Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

-

Prothionamide Stock Solution: Prepare a stock solution of Prothionamide in dimethyl sulfoxide (DMSO) or distilled water, depending on its solubility. Sterilize by filtration through a 0.22 µm filter.

-

96-well Microtiter Plates: Sterile, U-bottomed plates are recommended.[2]

b) Inoculum Preparation:

-

Culture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed.

-

Harvest colonies and suspend them in sterile saline or Middlebrook 7H9 broth containing glass beads.

-

Vortex the suspension to break up clumps.

-

Allow the suspension to settle for 30 minutes to remove large particles.

-

Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

-

Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[2]

c) Assay Procedure:

-

Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well microtiter plate.

-

Add 100 µL of the Prothionamide stock solution to the first well of each row to be tested and perform serial twofold dilutions across the plate.

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

-

Seal the plates in a plastic bag to prevent evaporation and incubate at 37°C.[7]

-

Read the results when growth is clearly visible in the growth control well, typically after 7 to 21 days. The MIC is the lowest concentration of Prothionamide that completely inhibits visible growth.[2]

Resazurin Microtiter Assay (RMA)

The RMA is a colorimetric method that offers a more rapid and inexpensive alternative to traditional growth-based assays.[7][8][9][10]

a) Media and Reagents:

-

Same as for the Broth Microdilution Method.

-

Resazurin Solution: Prepare a 0.01% to 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C for up to one week.[7][9]

b) Inoculum Preparation:

-

Follow the same procedure as for the Broth Microdilution Method.

c) Assay Procedure:

-

Follow steps 1-4 of the Broth Microdilution assay procedure.

-

Re-incubate the plates for 1-2 days.

-

Read the results. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of Prothionamide that prevents this color change.[7][10]

BACTEC™ MGIT™ 960 System

The BACTEC™ MGIT™ 960 system is an automated method for mycobacterial growth and susceptibility testing.

a) Materials:

-

BACTEC™ MGIT™ 960 instrument and associated tubes and supplements.

-

Prothionamide solution prepared according to the manufacturer's instructions for the MGIT™ system.

b) Inoculum Preparation:

-

Prepare a suspension of M. tuberculosis from a fresh culture in sterile saline, adjusted to a 0.5 McFarland standard.

-

For drug susceptibility testing, a positive MGIT tube can be used for up to 5 days after it becomes instrument-positive.[11]

c) Assay Procedure:

-

Follow the manufacturer's protocol for preparing and inoculating the drug-containing and drug-free (growth control) MGIT™ tubes.[11][12]

-

Enter the tubes into the BACTEC™ MGIT™ 960 instrument.

-

The instrument continuously monitors the tubes for fluorescence, which indicates bacterial growth. The system compares the growth in the drug-containing tube to the growth control to determine susceptibility or resistance based on a predefined critical concentration.[11] A critical concentration of 5.0 µg/ml for ethionamide has been established for the BACTEC MGIT 960 system, and due to their structural similarity, this is often considered for prothionamide as well.[13]

Data Presentation: Prothionamide MIC Values

The following table summarizes Prothionamide MIC values for Mycobacterium tuberculosis from various studies. It is important to note that direct comparison between studies may be challenging due to variations in methodology and geographic location of clinical isolates.

| Study/Reference | Method | M. tuberculosis Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Alcala et al., 2003 (as cited in[14]) | Not Specified | Clinical Isolates | ≤ 0.125 - 1.0 | Not Reported | Not Reported |

| Yip et al., 2013 (as cited in[14]) | Not Specified | Clinical Isolates | ≤ 0.125 - 1.0 | Not Reported | Not Reported |

| Sotgiu et al., 2015 (as cited in[14]) | Not Specified | Clinical Isolates | ≤ 0.125 - 1.0 | Not Reported | Not Reported |

| Tan et al. (as cited in[15]) | Not Specified | 248 Clinical Isolates | Not specified | ~0.4 | Not Reported |

| Pang et al., 2016[16] | Not Specified | 282 Clinical Isolates | Not specified | Not Reported | Not Reported |

Note: An epidemiological cut-off value of 0.5 mg/L has been suggested, and an MIC of 1.0 mg/L is often considered a clinical susceptibility breakpoint.[14]

Quality Control

Quality control (QC) is essential for ensuring the accuracy and reproducibility of MIC testing. The standard QC strain for M. tuberculosis is H37Rv (ATCC 27294).[17][18] However, establishing a definitive MIC quality control range for Prothionamide has proven to be challenging. A multi-laboratory study conducted according to CLSI guidelines found Prothionamide to be a "nonperformer," meaning a reliable QC range that included at least 95% of the observed MIC values could not be established.[19][20][21]

Implications for Researchers:

-

The lack of a standardized QC range for Prothionamide necessitates meticulous adherence to standardized protocols.

-

It is recommended to include the H37Rv strain in each batch of tests to monitor for significant deviations in results, even in the absence of a formal QC range.

-

Laboratories should maintain detailed records of their internal H37Rv MIC results for Prothionamide to establish their own acceptable performance criteria.

Factors Influencing Prothionamide MIC

Several factors can influence the in vitro activity and determined MIC of Prothionamide:

-

Inoculum Size: A standardized inoculum is critical, as a higher bacterial load can lead to higher MIC values.

-

Media Composition: The components of the growth medium can affect drug activity.

-

Serum Protein Binding: The effect of serum on the in vitro activity of Prothionamide has not been extensively studied, but for some antibiotics, high protein binding can reduce their efficacy.[22]

-

Genetic Factors: Mutations in the ethA and inhA genes are known to confer resistance to Prothionamide, leading to significantly higher MIC values.[1]

Visualizations

Mechanism of Action and Resistance Pathway

Caption: Prothionamide's mechanism of action and resistance pathways.

Experimental Workflow for Broth Microdilution MIC

Caption: Workflow for Prothionamide MIC determination by broth microdilution.

Experimental Workflow for Resazurin Microtiter Assay (RMA)

Caption: Workflow for Prothionamide MIC determination by Resazurin Microtiter Assay.

Conclusion

The in vitro evaluation of Prothionamide MIC is a critical component of tuberculosis research and clinical management. While standardized methods like broth microdilution, RMA, and automated systems are available, the lack of established CLSI or EUCAST breakpoints and QC ranges for Prothionamide presents a significant challenge. Researchers must therefore rely on meticulous protocol adherence, internal validation, and careful interpretation of MIC data in the context of published literature and known resistance mechanisms. Further studies are warranted to establish internationally recognized breakpoints and QC parameters to standardize Prothionamide susceptibility testing and improve the management of MDR-TB.

References

- 1. What is the mechanism of Prothionamide? [synapse.patsnap.com]

- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EUCAST: MIC Determination [eucast.org]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]

- 12. finddx.org [finddx.org]

- 13. Drug susceptibility testing of Mycobacterium tuberculosis against second-line drugs using the Bactec MGIT 960 System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Characterization of Prothionamide-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 17. paho.org [paho.org]

- 18. researchgate.net [researchgate.net]

- 19. repository.up.ac.za [repository.up.ac.za]

- 20. journals.asm.org [journals.asm.org]

- 21. A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Prothionamide Pharmacokinetics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide is a second-line antitubercular agent, crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). Understanding its pharmacokinetic profile in preclinical animal models is paramount for optimizing dosing strategies and predicting clinical outcomes in humans. Prothionamide is a thioamide, structurally and mechanistically very similar to ethionamide. Both are prodrugs that require activation by the mycobacterial enzyme EthA to exert their antimycobacterial effects by inhibiting mycolic acid synthesis.[1][2][3] Due to the limited availability of direct and comprehensive pharmacokinetic data for prothionamide in animal models, this guide will leverage available data for ethionamide as a close surrogate to provide a detailed overview of its expected absorption, distribution, metabolism, and excretion (ADME) characteristics. The insights from ethionamide studies in various animal species offer valuable guidance for the preclinical development and evaluation of prothionamide.

Data Presentation: Pharmacokinetic Parameters of Ethionamide in Animal Models

The following tables summarize key pharmacokinetic parameters of ethionamide observed in mice and guinea pigs following oral and intravenous administration. This data serves as a critical reference for understanding the expected in vivo behavior of prothionamide.

Table 1: Single-Dose Oral Pharmacokinetics of Free Ethionamide in Swiss Albino Mice

| Parameter | Value (Mean ± SD) |

| Dose (mg/kg) | 130 |

| Cmax (µg/mL) | 20.71 ± 1.8 |

| Tmax (h) | 0.25 |

| AUC₀₋∞ (µg·h/mL) | 21.89 ± 3.2 |

| Half-life (t½) (h) | 1.27 ± 0.2 |

| Mean Residence Time (MRT) (h) | 1.27 ± 0.2 |

Data sourced from a study on orally administered ethionamide in Swiss albino mice.

Table 2: Comparative Pharmacokinetics of Ethionamide in Guinea Pigs via Different Administration Routes

| Parameter | Intravenous (IV) | Oral (PO) | Pulmonary |

| Dose (mg/kg) | 20 | 20 | 20 |

| Cmax (µg/mL) | 11.2 ± 1.5 | 1.8 ± 0.4 | 8.9 ± 1.2 |

| Tmax (h) | 0.08 | 1.0 | 0.2 |

| AUC₀₋t (µg·h/mL) | 13.9 ± 2.1 | 2.4 ± 0.6 | 11.8 ± 1.9 |

| Bioavailability (%) | - | 17 | 85 |

Data adapted from a study investigating ethionamide disposition in guinea pigs.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are descriptions of typical experimental protocols for oral drug administration and pharmacokinetic analysis in rodent models, based on the reviewed literature.

Oral Administration and Blood Sampling in Mice

A common procedure for evaluating the pharmacokinetics of orally administered drugs in mice involves the following steps:

-

Animal Model: Swiss albino mice of either sex, typically weighing between 20-30g, are used. Animals are housed in controlled environments with standardized light-dark cycles and access to food and water.

-

Drug Formulation and Administration: The drug, such as ethionamide or prothionamide, is typically suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose). Administration is performed via oral gavage using a feeding tube to ensure accurate dosing.

-

Blood Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Collection is often performed via the retro-orbital plexus or tail vein into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.

Pharmacokinetic Analysis

The plasma concentrations of the drug and its metabolites are typically quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method. The resulting concentration-time data is then analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t½ (Half-life): The time required for the drug concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Mandatory Visualizations

Metabolic Activation Pathway of Prothionamide

Prothionamide, like ethionamide, is a prodrug that requires bioactivation to exert its therapeutic effect. The primary activation pathway involves the oxidation of the thioamide group by the mycobacterial flavin monooxygenase, EthA.

Caption: Metabolic activation of prothionamide to its active form, which inhibits mycolic acid synthesis.

Experimental Workflow for a Typical Oral Pharmacokinetic Study in Mice

The following diagram illustrates a standard workflow for conducting an oral pharmacokinetic study in a mouse model.

References

Prothionamide in the Treatment of Non-Tuberculous Mycobacterial Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a wide range of infections in humans, particularly pulmonary disease. The intrinsic resistance of many NTM species to standard anti-mycobacterial drugs presents a significant therapeutic challenge. Prothionamide, a second-line anti-tuberculosis drug, has been explored for its potential role in combination therapy for NTM infections. This technical guide provides an in-depth overview of the current knowledge regarding the use of prothionamide against NTM, focusing on its mechanism of action, in vitro activity, and available data on its therapeutic application.

Mechanism of Action and Resistance

Prothionamide is a thioamide, structurally related to ethionamide, and functions as a prodrug.[1][2][3] Its activation and mechanism of action, primarily elucidated in Mycobacterium tuberculosis, are believed to be similar in NTM. The key steps are as follows:

-

Activation: Prothionamide is activated by the mycobacterial enzyme EthA, a flavin monooxygenase.[1][2]

-

Target Inhibition: The activated form of prothionamide forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[4][5]

-